Ethyl 2-amino-2-methylpropanoate

Description

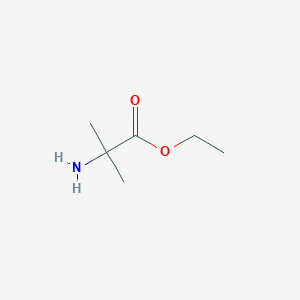

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-5(8)6(2,3)7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLJKCGOCUODFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149587 | |

| Record name | Ethyl 2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-49-1 | |

| Record name | Alanine, 2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylalaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1113-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylalaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-2-methylpropanoate

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-amino-2-methylpropanoate, a non-proteinogenic α-amino acid ester. With its unique sterically hindered α-carbon, this compound serves as a valuable building block in peptide synthesis, drug discovery, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, experimental protocols, and field-proven insights into its characterization and handling.

Molecular Identity and Structural Characteristics

This compound, also known as the ethyl ester of 2-aminoisobutyric acid (Aib), is structurally unique due to the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution imparts significant conformational constraints, making it a crucial component in the design of peptides with stable secondary structures like helices and turns.

-

Systematic IUPAC Name : this compound[1]

-

Common Synonyms : Ethyl 2-aminoisobutyrate, 2-Methylalanine ethyl ester, 2,2-Dimethylglycine ethyl ester[2]

-

CAS Number : 1113-49-1[2]

-

Molecular Formula : C₆H₁₃NO₂[2]

-

Molecular Weight : 131.17 g/mol [2]

-

Stereochemistry : Achiral[2]

The molecule's structure consists of a central quaternary carbon atom bonded to an amino group, a carboxyl group esterified with an ethyl moiety, and two methyl groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized below. It is important to distinguish these from its more commonly supplied hydrochloride salt, which exhibits different physical characteristics, such as being a solid at room temperature.[3]

| Property | Value | Source |

| Physical Form | Liquid | |

| Molecular Weight | 131.17 g/mol | [2] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

-

Solubility : While specific quantitative data for the free base is scarce, related compounds like ethyl 2-methylpropanoate are slightly soluble or immiscible in water but miscible with alcohol and other organic solvents.[4][5] The hydrochloride salt form is used to enhance stability and solubility in various experimental applications.[3]

-

Stability : The free base is best stored under an inert atmosphere in a freezer (-20°C) and kept in a dark place to prevent degradation. The ester functionality can be susceptible to hydrolysis, especially under acidic or basic conditions.

Reactivity and Chemical Profile

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the ethyl ester.

-

Amino Group : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It readily reacts with electrophiles, such as acyl chlorides or anhydrides, to form N-acylated derivatives. This reaction is fundamental to its use in peptide synthesis.

-

Ester Group : The ester is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, will yield 2-aminoisobutyric acid and ethanol. Transesterification can occur in the presence of other alcohols under catalytic conditions.

-

Steric Hindrance : The gem-dimethyl groups at the α-carbon provide significant steric bulk. This sterically hindered environment influences the reactivity of both the amino and ester groups, potentially slowing reaction rates compared to unhindered amino esters. This same steric hindrance is what restricts the phi (φ) and psi (ψ) dihedral angles when incorporated into a peptide, forcing it into helical conformations.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While public spectral data is limited, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance) :

-

A singlet integrating to 6H for the two equivalent α-methyl groups (C(CH₃)₂).

-

A quartet integrating to 2H for the ethyl ester methylene group (-O-CH₂-CH₃).

-

A triplet integrating to 3H for the ethyl ester methyl group (-O-CH₂-CH₃).

-

A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

-

A signal for the quaternary α-carbon.

-

A signal for the equivalent α-methyl carbons.

-

A signal for the ester carbonyl carbon.

-

Signals for the two carbons of the ethyl group.

-

-

IR (Infrared) Spectroscopy :

-

N-H stretching vibrations for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region).

-

C=O stretching vibration for the ester carbonyl group (around 1730-1750 cm⁻¹).

-

C-O stretching vibrations for the ester linkage.

-

-

Mass Spectrometry (MS) :

-

The exact mass is 131.09463 Da. The monoisotopic mass is a key value for high-resolution mass spectrometry (HRMS) analysis.[2] The fragmentation pattern would likely show the loss of the ethyl group or the carboxylate moiety.

-

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a common laboratory-scale synthesis via the esterification of 2-aminoisobutyric acid. The hydrochloride salt is often the desired product due to its enhanced stability and ease of handling.[3][6]

Objective : To synthesize and isolate this compound as its hydrochloride salt.

Reaction Scheme : (CH₃)₂C(NH₂)COOH + CH₃CH₂OH + SOCl₂ → [ (CH₃)₂C(NH₃⁺)COOCH₂CH₃ ]Cl⁻ + SO₂ + HCl

Materials and Reagents :

-

2-Aminoisobutyric acid

-

Anhydrous ethanol (10.0 molar equivalents)

-

Thionyl chloride (2.0 molar equivalents)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure :

-

Pre-cool a stirred solution of anhydrous ethanol to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).[6]

-

Slowly add thionyl chloride dropwise to the cold ethanol. Caution : This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Maintain the reaction temperature at 0°C and continue stirring for 1 hour.[6]

-

Gradually warm the mixture to room temperature.

-

Add 2-aminoisobutyric acid (1.0 molar equivalent) to the mixture.[6]

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[6]

-

After the reaction is complete (monitor by TLC if desired), cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure using a rotary evaporator.[6]

-

To remove residual solvent, perform azeotropic distillation with a suitable solvent.[6]

-

Grind the resulting crude solid product with diethyl ether to yield the purified this compound hydrochloride.[6]

-

Isolate the white solid by filtration and dry under vacuum.

Caption: Workflow for the synthesis of this compound HCl.

Protocol 2: Purity Analysis by HPLC

Objective : To determine the purity of an this compound hydrochloride sample using High-Performance Liquid Chromatography (HPLC).

Rationale : HPLC is a standard method for assessing the purity of non-volatile organic compounds.[3] For amino acid esters, reverse-phase chromatography is typically effective. UV detection is suitable due to the presence of the carbonyl group, although the chromophore is weak, requiring detection at low wavelengths (210-220 nm).

Materials and Reagents :

-

This compound HCl sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or formic acid (mobile phase modifier)

-

C18 reverse-phase HPLC column

Instrumentation :

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and analysis software.

Procedure :

-

Mobile Phase Preparation : Prepare two mobile phases.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation : Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

HPLC Method :

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Detector Wavelength: 210 nm.[3]

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.

-

-

Analysis : Inject the sample and record the chromatogram.

-

Data Processing : Integrate the peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Safety, Handling, and Storage

Safety data is most extensively available for the hydrochloride salt form of this compound.[7]

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[8][9]

-

Skin Protection : Wear suitable protective clothing and chemical-resistant gloves.[8]

-

Respiratory Protection : Use only in a well-ventilated area or with appropriate respiratory protection if dust or vapors are generated.[8]

-

-

Handling :

-

Storage :

-

First-Aid Measures :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

References

- PubChem. This compound hydrochloride | C6H14ClNO2 | CID 22343822. [Link]

- PubChem. CID 153428588 | C6H12NO2+. [Link]

- ChemBK.

- precisionFDA.

- PubChem.

Sources

- 1. CID 153428588 | C6H12NO2+ | CID 153428588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-2-methyl-propionic acid ethyl ester hydrochloride | 17288-15-2 [chemicalbook.com]

- 7. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Flibanserin (CAS 167933-07-5): A Comprehensive Guide to its Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 17288-15-2 provided in the initial topic request corresponds to 2-Aminoisobutyric acid ethyl ester hydrochloride. This guide focuses on Flibanserin, which has the CAS number 167933-07-5, as the core subject of interest for spectroscopic analysis in a pharmaceutical context.

Introduction: The Molecular Profile of Flibanserin

Flibanserin is a non-hormonal medication approved for the treatment of pre-menopausal women with hypoactive sexual desire disorder (HSDD).[1][2] Its mechanism of action is complex, functioning as a multifunctional serotonin agonist and antagonist.[1][3] Flibanserin acts as a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor.[4][5] This dual activity is thought to modulate the levels of key neurotransmitters in the prefrontal cortex, leading to an increase in dopamine and norepinephrine and a decrease in serotonin, which are neurotransmitter systems implicated in sexual desire.[4][5]

The chemical structure of Flibanserin, 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-one, is foundational to its spectroscopic signature.[3][6] This in-depth technical guide provides a comprehensive overview of the spectroscopic data of Flibanserin, offering insights for its identification, characterization, and quantification in research and development settings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophoric System

The UV-Vis spectrum of a molecule is dictated by its electronic transitions. Flibanserin's structure contains multiple chromophores, including the benzimidazolone system and the trifluoromethylphenyl group, which give rise to characteristic absorption maxima.

Expected Spectral Characteristics: Studies have reported absorbance maxima for Flibanserin at approximately 204, 250, and 281 nm when measured in methanol.[4][6] Another study notes a maximum absorbance at 244 nm.[4] These absorptions are attributed to the π → π* transitions within the aromatic and heterocyclic ring systems. The precise λmax values can be influenced by the solvent used for analysis.

Data Summary: UV-Vis Spectroscopy

| Solvent | λmax (nm) | Reference |

| Methanol | 204, 250, 281 | [4][6] |

| Phosphate Buffer (pH 6.8) | 244 | [4] |

| Not Specified | 255 | [2] |

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol outlines a general procedure for obtaining a UV-Vis spectrum of Flibanserin.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of Flibanserin in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 10-20 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.2 - 1.0 AU).

-

-

Measurement:

-

Use the same solvent as a blank reference.

-

Scan the sample solution over a wavelength range of 200-400 nm.

-

Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Spectral Characteristics: The IR spectrum of Flibanserin is expected to show distinct peaks corresponding to its key functional groups. Published data indicates the following characteristic absorptions:[4]

-

~1686 cm⁻¹: A strong absorption corresponding to the C=O (carbonyl) stretching vibration of the benzimidazolone ring.

-

~1610 cm⁻¹: An absorption associated with the N-H bending vibration.

-

1401–1448 cm⁻¹: A series of absorptions characteristic of aromatic C=C stretching vibrations.

Data Summary: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1686 | C=O Stretch | Carbonyl (Amide) |

| ~1610 | N-H Bend | Amine |

| 1401-1448 | C=C Stretch | Aromatic Ring |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

Thoroughly grind a small amount of dry Flibanserin powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a blank KBr pellet.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Expected Spectral Characteristics: High-resolution mass spectrometry provides a precise mass measurement of the parent ion. For Flibanserin, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 391.1741.[4] Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions. A key fragment ion is consistently observed at m/z 161.0704, which can be used for selective quantification in complex matrices.[4]

Data Summary: Mass Spectrometry

| Ion | m/z (Observed) |

| [M+H]⁺ | 391.1741 |

| Key Fragment Ion | 161.0704 |

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the analysis of Flibanserin using LC-MS/MS, a common technique for its quantification in biological samples.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion (m/z 391.2) to a specific product ion (e.g., m/z 161.1).

-

Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy to maximize the signal intensity of the desired transition.

-

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of Flibanserin by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. While a fully assigned, publicly available high-resolution NMR spectrum for Flibanserin is not readily found in the literature, its use in structural confirmation has been cited.[6][7][8] Based on the known structure, the expected ¹H and ¹³C NMR chemical shifts can be predicted.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (δ 6.5-8.0 ppm): Multiple signals in this region corresponding to the protons on the benzimidazolone and the trifluoromethylphenyl rings. The splitting patterns will be complex due to coupling between adjacent protons.

-

Alkyl Protons (δ 2.5-4.5 ppm): A series of signals corresponding to the ethyl and piperazine protons. These will likely appear as multiplets due to coupling with each other. The protons on the carbons adjacent to nitrogen atoms will be deshielded and appear at a lower field.

-

Amide Proton (variable): The N-H proton of the benzimidazolone ring will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (δ ~150-160 ppm): The C=O carbon of the benzimidazolone will be significantly downfield.

-

Aromatic Carbons (δ ~110-150 ppm): A number of signals corresponding to the carbons of the two aromatic rings. The carbon attached to the trifluoromethyl group will be split into a quartet in the proton-decoupled spectrum due to coupling with the fluorine atoms.

-

Alkyl Carbons (δ ~40-60 ppm): Signals for the carbons of the ethyl linker and the piperazine ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of Flibanserin in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Measurement:

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans for adequate signal-to-noise.

-

Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

For complete structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be necessary.

-

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive spectroscopic characterization of Flibanserin is crucial for its quality control, stability testing, and metabolic studies. This guide has outlined the key spectroscopic data and analytical methodologies for UV-Vis, IR, Mass Spectrometry, and NMR. By employing this multi-technique approach, researchers and drug development professionals can confidently identify, quantify, and further investigate the properties of this important pharmaceutical compound.

References

- Isolation and structural elucidation of flibanserin as an adulterant in a health supplement used for female sexual performance enhancement. (2012). Journal of Pharmaceutical and Biomedical Analysis, 57, 104-108.

- Flibanserin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties. (n.d.). Benchchem.

- Flibanserin Synthetic Routes. (n.d.). MedKoo Biosciences.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0015122). (n.d.).

- Chemistry Olympiad past papers. (n.d.). Royal Society of Chemistry.

- A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MS n and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. (2023).

- Flibanserin | C20H21F3N4O | CID 6918248. (n.d.). PubChem.

- The chemical structures of flibanserin and IS in the present study. (n.d.).

- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). (n.d.).

- SID 249565862 - flibanserin. (n.d.). PubChem.

- A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC-DAD-ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. (2023).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- Flibanserin. (2023). In StatPearls.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC-DAD-ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. (2023).

- 1H NMR Chemical Shift. (n.d.).

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules.

Sources

- 1. SID 249565862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Isolation and structural elucidation of flibanserin as an adulterant in a health supplement used for female sexual performance enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry Olympiad past papers | Resource | RSC Education [edu.rsc.org]

An In-depth Technical Guide to Ethyl 2-amino-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-amino-2-methylpropanoate, a versatile building block in organic synthesis and pharmaceutical development. This document will delve into its molecular characteristics, safety profile, and handling protocols, offering valuable insights for its application in research and development.

Section 1: Core Molecular Attributes

This compound, a non-proteinogenic α-amino acid ester, serves as a crucial intermediate in the synthesis of complex molecules. Its structural features, particularly the quaternary α-carbon, impart unique conformational constraints in peptidic structures. This compound is available both as a free base and, more commonly, as a hydrochloride salt to enhance its stability and handling.

Molecular Formula and Structure

The fundamental composition of this compound is represented by its molecular formula. The chemical structure reveals a central quaternary carbon atom bonded to an amino group, a carboxyl group esterified with an ethyl moiety, and two methyl groups.

Free Base

-

Molecular Formula: C₆H₁₃NO₂[1]

Hydrochloride Salt

Below is a diagram illustrating the relationship between the free base and its hydrochloride salt.

Caption: Conversion between the free base and hydrochloride salt of this compound.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

| Compound Form | Molecular Weight ( g/mol ) |

| Free Base | 131.17[1] |

| Hydrochloride Salt | 167.63[2][3][4] |

Section 2: Identification and Nomenclature

Accurate identification of chemical compounds is paramount for regulatory compliance and scientific communication. The Chemical Abstracts Service (CAS) number is a unique identifier for this substance.

| Identifier | Free Base | Hydrochloride Salt |

| CAS Number | 1113-49-1[1] | 17288-15-2[2][3] |

| IUPAC Name | This compound | This compound;hydrochloride[2] |

| Synonyms | 2-Amino-2-methylpropionic acid ethyl ester, Ethyl 2-aminoisobutyrate | 2-Aminoisobutyric acid ethyl ester hydrochloride, H-Aib-OEt.HCl[2][5] |

Section 3: Physicochemical and Safety Data

Understanding the physicochemical properties and safety hazards is essential for the proper handling, storage, and use of this compound.

Physical Properties

| Property | Free Base | Hydrochloride Salt |

| Physical Form | Liquid | Solid |

| Melting Point | Not available | 54-56 °C |

| Storage Temperature | Store in freezer, under -20°C | 4°C, sealed storage, away from moisture |

Safety and Hazard Information

The hydrochloride salt of this compound is classified with specific hazards according to the Globally Harmonized System (GHS).[2]

-

GHS Pictogram:

-

GHS07 (Harmful)

-

-

Hazard Statements:

-

Precautionary Statements:

The following workflow outlines the general safety precautions to be taken when handling this compound.

Caption: Recommended safety workflow for handling this compound.

Section 4: Applications in Research and Development

This compound and its derivatives are valuable in various fields of chemical and pharmaceutical research. The presence of the gem-dimethyl group at the α-carbon introduces significant steric hindrance, which can be exploited to:

-

Induce specific secondary structures in peptides: The conformational rigidity of the aminoisobutyric acid (Aib) residue, for which this compound is a precursor, promotes the formation of helical structures.

-

Increase resistance to enzymatic degradation: The steric bulk can protect adjacent peptide bonds from cleavage by proteases, thereby enhancing the metabolic stability of peptide-based drugs.

-

Serve as a building block for novel small molecules: It is a key starting material in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity.[7]

References

- PubChem.

- precisionFDA.

- precisionFDA.

- PubChem. C6H12NO2+. [Link]

- Chemical Synthesis Database.

- Ningbo Inno Pharmchem Co.,Ltd.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-2-methylpropanoate

Foreword: Navigating the Data Gap

Ethyl 2-amino-2-methylpropanoate is a non-proteinogenic amino acid ester with significant applications as a building block in the synthesis of pharmaceuticals and specialty chemicals. Its structural motif is found in various biologically active molecules, making it a compound of high interest to researchers in drug discovery and process development. A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable formulations.

However, a comprehensive search of publicly available literature reveals a conspicuous absence of quantitative solubility data for this compound. This guide is therefore structured not as a mere repository of existing data, but as a practical and theoretical framework to empower researchers to:

-

Understand the physicochemical principles governing the solubility of this unique molecule.

-

Implement a robust experimental workflow for the accurate determination of its solubility.

-

Leverage data from structural analogs to inform initial solvent selection.

-

Apply appropriate thermodynamic models for data correlation and interpretation.

This document is intended for chemists, chemical engineers, and formulation scientists who require a deep, actionable understanding of the solubility characteristics of this compound.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound possesses a unique combination of functional groups that dictate its interaction with various solvents.

-

Structure:

-

An amino group (-NH2) , which is basic and can act as a hydrogen bond donor.

-

An ester group (-COOEt) , which contains a polar carbonyl moiety and can act as a hydrogen bond acceptor.

-

A quaternary carbon center with two methyl groups, which introduces steric hindrance and a degree of lipophilicity.

-

-

Physical Form: The free base of this compound is a liquid at room temperature, while its hydrochloride salt is a solid.[1] This is a critical distinction, as the solubility determination will depend on the form being used. This guide focuses on the free base, but the principles can be adapted for the salt form.

Table 1: Key Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 1113-49-1 | 17288-15-2 | [1] |

| Molecular Formula | C6H13NO2 | C6H14ClNO2 | [1] |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [2] |

| Physical Form | Liquid | Solid | [1] |

| Melting Point | Not Applicable | 54-56 °C | [1] |

The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ester group suggests that the molecule will exhibit favorable interactions with polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). The nonpolar ethyl and methyl groups will contribute to its solubility in less polar environments. The overall solubility in a given solvent will be a balance of these competing interactions.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to be spontaneous, ΔGsol must be negative. This is influenced by both the enthalpy of solution (ΔHsol), which represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and the entropy of solution (ΔSsol), which is the change in randomness of the system.

The solubility of amino acids and their esters in various solvents is a complex interplay of factors:

-

"Like Dissolves Like": This principle suggests that solubility is favored when the intermolecular forces of the solute and solvent are similar. For this compound, this implies that a balance of polarity is needed in the solvent.

-

Zwitterionic Potential: In protic solvents, particularly water, amino acids can exist as zwitterions. While this compound is an ester and not a free amino acid, the basicity of the amino group means that in acidic conditions, it will be protonated (R-NH3+), significantly increasing its polarity and solubility in polar solvents.[3][4]

-

Solvent Polarity and Hydrogen Bonding: The solubility of amino acids generally decreases as the hydrophobic character of the solvent increases (e.g., from methanol to 2-propanol). We can anticipate a similar trend for this compound. The ability of the solvent to engage in hydrogen bonding with the solute's amino and ester groups is a primary driver of solubility.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published data, experimental determination is essential. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC, GC)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is crucial to ensure that the solution is saturated at equilibrium.[5]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[5] The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.[5]

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

Visualizing the Workflow

Caption: Workflow for the shake-flask solubility determination method.

Insights from Structural Analogs

While specific data for this compound is scarce, examining its structural analogs can provide a valuable starting point for solvent selection. For instance, information on related aminocrotonates suggests general solubility trends.

Table 2: Qualitative Solubility of Structural Analogs

| Compound | Solvent | Solubility | Temperature (°C) | Reference(s) |

| Ethyl 3-aminocrotonate | Chloroform | Soluble | Not Specified | [5] |

| Methanol | Soluble | Not Specified | [5] | |

| Water | 26 g/L | 25 | [5] | |

| Methyl 3-aminocrotonate | Chloroform | >500 g/L (Highly soluble) | Not Specified | [5] |

| Acetone | Soluble | Not Specified | [5] | |

| Tetrahydrofuran (THF) | Soluble | Not Specified | [5] | |

| Dimethylformamide (DMF) | Soluble | Not Specified | [5] |

Interpretation and Causality:

-

The high solubility in polar solvents like methanol and even moderately polar solvents like chloroform and acetone is consistent with the presence of the polar amino and ester groups.

-

The finite solubility in water (26 g/L for the analog) highlights the competing influence of the hydrophobic alkyl portions of the molecule.

-

Caution: This data is for analogs and should be used only for preliminary solvent screening. The steric hindrance and lack of conjugation in this compound compared to the crotonates will influence its crystal lattice energy and interactions with solvents, leading to different quantitative solubility values. Experimental verification is non-negotiable.

A Strategic Approach to Solvent Selection

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.

Recommended Solvent Classes for Screening

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with both the amino and ester groups.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)) - These can only act as hydrogen bond acceptors (at the carbonyl/ether oxygen). Their interaction will primarily be with the amino group's hydrogens.

-

Nonpolar Solvents: (e.g., Toluene, Heptane) - Solubility is expected to be low in these solvents, but they are important for defining the lower bounds of the solubility profile and for applications like anti-solvent crystallization.

Decision Logic for Solvent Screening

Caption: A tiered strategy for systematic solvent screening.

Data Analysis and Thermodynamic Modeling

Once experimental data has been collected, it can be correlated using thermodynamic models. This allows for interpolation of solubility at different conditions and provides deeper insight into the dissolution process.

-

Temperature Dependence: The effect of temperature on solubility can often be described by the van't Hoff equation , which relates the mole fraction solubility (x) to the temperature (T), the enthalpy of solution (ΔHsol), and the entropy of solution (ΔSsol).

-

Cosolvency Models: For binary solvent mixtures, models like the Apelblat equation or the Jouyban-Acree model can be used to correlate solubility with the composition of the solvent mixture.

-

Advanced Modeling: For highly non-ideal systems, more complex models like the Cubic-Plus-Association (CPA) equation of state can be employed, which account for hydrogen bonding and other specific interactions.[6] While potentially overly complex for this specific system unless wide temperature and pressure ranges are explored, it represents the upper tier of thermodynamic modeling.

Conclusion and Future Work

This guide provides a comprehensive framework for approaching the solubility of this compound in the absence of published quantitative data. The core directive for any researcher working with this compound is to undertake a systematic experimental investigation. By combining the robust shake-flask methodology with a strategic solvent selection process and appropriate data analysis, a complete and reliable solubility profile can be established.

Future work should focus on:

-

Generating a comprehensive dataset for the solubility of this compound in a wide range of pure solvents at various temperatures (e.g., from 293.15 K to 313.15 K).

-

Investigating solubility in pharmaceutically relevant binary solvent systems (e.g., ethanol/water, acetone/water).

-

Using the generated data to calculate the thermodynamic properties of dissolution, such as the Gibbs energy, enthalpy, and entropy of solution.

This foundational data will be invaluable for the scientific community, enabling more efficient process development, purification, and formulation of new chemical entities derived from this important building block.

References

- ETHYL 2-AMINO-2-METHYLPROPANO

- This compound hydrochloride | C6H14ClNO2 | CID 22343822. PubChem. [Link]

- Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. MDPI. [Link]

- Showing Compound Ethyl 2-methylpropano

- Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models.

- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

- Thermodynamic Modeling the Solubility of CO2 in Aqua System of Methyldiethanolamine and 2-(2-Aminoethylamino)ethanol Using the Nonelectrolyte Wilson Nonrandom Factor.

- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

Sources

- 1. This compound hydrochloride | 17288-15-2 [sigmaaldrich.com]

- 2. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

IUPAC name for H-Aib-OEt HCl

An In-depth Technical Guide to Ethyl 2-Amino-2-methylpropanoate Hydrochloride (H-Aib-OEt HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound hydrochloride, a pivotal building block in modern peptide chemistry and pharmaceutical development. Commonly abbreviated as H-Aib-OEt HCl, this compound is the ethyl ester hydrochloride salt of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. Its significance stems from the unique structural constraints imparted by the Aib residue, which features a gem-dimethyl group at the α-carbon. This guide will elucidate the compound's systematic nomenclature, fundamental chemical properties, and the causal factors driving its synthesis and application. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required for its effective utilization.

Chemical Identity and Nomenclature

The designation H-Aib-OEt HCl is a common and convenient abbreviation used in laboratory settings, but a precise understanding requires its systematic IUPAC name.

-

Synonyms: α-Aminoisobutyric acid ethyl ester hydrochloride, 2-Methylalanine ethyl ester hydrochloride, H-Aib-OEt·HCl[3][4]

The IUPAC name is derived as follows:

-

Propanoate: The parent chain is a three-carbon alkane, and the "-oate" suffix indicates an ester.

-

2-methyl: A methyl group is attached to carbon-2 (the α-carbon).

-

2-amino: An amino group is also attached to carbon-2.

-

ethyl: The alcohol moiety of the ester is ethanol.

-

hydrochloride: The molecule is protonated at the amino group and forms an ionic bond with a chloride ion. This salt form enhances the compound's stability and solubility in polar solvents.[3][5]

Structural Analysis

The core of the molecule is α-aminoisobutyric acid (Aib), an achiral amino acid due to the presence of two methyl groups on the α-carbon. This gem-dimethyl substitution is the source of its most valued property: steric hindrance that severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[6][7] This constraint strongly favors the adoption of helical secondary structures (specifically 3₁₀- or α-helices) when Aib is incorporated into a peptide chain.[7][8][9]

Figure 1: Chemical structure of H-Aib-OEt HCl.

Physicochemical Properties

The compound is typically a white to off-white crystalline powder, valued for its stability under standard laboratory conditions.[3][5] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | [2][3][4][10] |

| Molecular Weight | 167.63 g/mol | [2][4][10] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 156-161 °C | [3] |

| Purity | ≥98-99% (by HPLC) | [3][11] |

| Solubility | Soluble in water and polar organic solvents | [5] |

| Storage Conditions | 0-8 °C, Inert atmosphere | [3] |

Scientific Significance and Core Applications

The utility of H-Aib-OEt HCl is rooted in the unique conformational properties of Aib and the strategic use of the ethyl ester and hydrochloride moieties.

Role in Peptide Synthesis

H-Aib-OEt HCl is primarily used as a building block in solid-phase or solution-phase peptide synthesis.[1][3]

-

C-Terminus Protection: The ethyl ester (-OEt) group serves as a protecting group for the carboxylic acid. This prevents the carboxyl group from reacting during the coupling of the next amino acid's activated carboxyl group to the free amine of the Aib residue.

-

N-Terminus Activation: The compound is supplied with a free amino group (as a hydrochloride salt). Prior to coupling, the amine is neutralized (deprotonated) using a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to generate a free nucleophile ready for amide bond formation.

-

Enhanced Stability: The incorporation of Aib into a peptide sequence significantly increases its resistance to proteolytic degradation by enzymes.[6][7] The gem-dimethyl groups sterically hinder the approach of proteases to the adjacent peptide bonds.

-

Structural Scaffolding: Aib is a powerful helix inducer.[6][8] Researchers leverage this property to design and synthesize peptides with stable, predictable secondary structures, which is critical for mimicking the bioactive conformations of natural peptides or for creating novel structures for drug targeting and material science applications.[6][7]

Figure 2: Workflow for incorporating H-Aib-OEt HCl in peptide synthesis.

Pharmaceutical and Therapeutic Development

The properties conferred by Aib are highly desirable in drug design:

-

Increased Half-Life: Enhanced proteolytic resistance extends the in-vivo half-life of peptide therapeutics.[6]

-

Bioavailability: The conformational rigidity can improve receptor binding affinity and specificity.

-

Blood-Brain Barrier Penetration: Aib-containing peptides have shown potential for improved penetration of the blood-brain barrier, making them attractive for developing therapeutics targeting the central nervous system.[6]

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing H-Aib-OEt HCl is the Fischer esterification of α-aminoisobutyric acid using ethanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with ethanol to generate HCl in situ as the catalyst and also acts as a dehydrating agent, driving the reaction to completion.[12][13]

Materials and Reagents

-

α-Aminoisobutyric acid (Aib)

-

Absolute Ethanol (EtOH), anhydrous

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether, anhydrous

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Step-by-Step Procedure

CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add α-aminoisobutyric acid (10.3 g, 100 mmol).

-

Solvent Addition: Add anhydrous absolute ethanol (150 mL) to the flask. Stir the suspension.

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. While stirring vigorously, slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise via a syringe or dropping funnel over 30 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and ethanol.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser with a calcium chloride drying tube and heat the reaction mixture to reflux (approx. 78 °C) for 3-4 hours. The suspension should gradually dissolve as the product forms.

-

Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess ethanol and any volatile byproducts using a rotary evaporator. Trustworthiness Note: This step is crucial to concentrate the product and facilitate its precipitation.

-

Precipitation and Isolation: To the resulting oily or solid residue, add 100 mL of anhydrous diethyl ether and stir or sonicate to break up any clumps. The product, being a salt, is insoluble in ether and will precipitate as a white solid.

-

Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether (2x 25 mL) to remove any remaining soluble impurities.

-

Final Product: Dry the white crystalline powder under high vacuum to yield this compound hydrochloride (H-Aib-OEt HCl). The typical yield is >95%.

Safety and Handling

-

Hazard Profile: The compound itself is an irritant. Standard chemical handling precautions should be observed.

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended) to prevent moisture absorption.[3]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound hydrochloride is more than a simple amino acid derivative; it is a sophisticated molecular tool for peptide engineering. Its systematic design—combining the helix-inducing properties of Aib, the protective function of an ethyl ester, and the stability of a hydrochloride salt—makes it an indispensable reagent. For researchers in drug discovery and material science, a thorough understanding of its chemical principles, synthesis, and handling is fundamental to leveraging its full potential in the creation of novel, stable, and bioactive molecules.

References

- Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein. [Link]

- a-Aminoisobutyric acid ethyl ester hydrochloride | 17288-15-2. J&K Scientific. [Link]

- 2-Aminoisobutyric acid. Wikipedia. [Link]

- Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020). Chemical Communications (RSC Publishing). DOI:10.1039/D0CC04698A. [Link]

- H-Aib-OEt.HCl. RayBiotech. [Link]

- This compound hydrochloride | C6H14ClNO2 | CID 22343822. PubChem. [Link]

- Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. (2017). Chemical Communications (RSC Publishing). DOI:10.1039/C7CC03095A. [Link]

- H-Aib-OEt HCl, min 98%, 1 gram. CP Lab Safety. [Link]

- α-AMINOISOBUTYRIC ACID. Organic Syntheses Procedure. [Link]

- Article - SciELO. (2008). Brazilian Journal of Pharmaceutical Sciences. [Link]

- Method for producing amino acid ester hydrochloride - JP2003137850A.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. CAS 17288-15-2: Alanine, 2-methyl-, ethyl ester, hydrochlo… [cymitquimica.com]

- 6. lifetein.com [lifetein.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 9. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]

- 10. raybiotech.com [raybiotech.com]

- 11. calpaclab.com [calpaclab.com]

- 12. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]

- 13. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to Ethyl 2-amino-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Unique Building Block

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can impart improved pharmacokinetic and pharmacodynamic properties to therapeutic agents is relentless. Among the myriad of synthetic building blocks, α,α-disubstituted amino acids and their ester derivatives have emerged as a class of compounds with exceptional promise. Ethyl 2-amino-2-methylpropanoate, a prominent member of this family, offers a unique combination of steric hindrance and chemical functionality that can be strategically exploited to design next-generation therapeutics. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, properties, and potential research applications of this versatile molecule. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to unlock the full potential of this compound in their quest for innovative medicines.

I. Physicochemical Properties and Handling

This compound, also known as ethyl 2-aminoisobutyrate, is a clear, colorless liquid at room temperature.[1] It is often supplied and used as its hydrochloride salt, which is a white to off-white solid.[2] The hydrochloride salt exhibits enhanced stability and solubility in aqueous media, making it convenient for various synthetic and biological applications.

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| CAS Number | 1113-49-1 | 17288-15-2 | [1][3] |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [1][3] |

| Appearance | Liquid | Solid | [1][2] |

| Melting Point | N/A | 54-56 °C | [2] |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | 4°C, sealed storage, away from moisture | [1][2] |

II. Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through two primary and reliable methods: the Strecker synthesis followed by esterification, or the direct esterification of the parent amino acid, 2-aminoisobutyric acid.

A. Method 1: Strecker Synthesis of the Precursor Amino Acid

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids from aldehydes or ketones.[4] In the case of 2-aminoisobutyric acid, the starting material is acetone. The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Experimental Protocol: Synthesis of 2-Aminoisobutyric Acid via Strecker Synthesis

Materials:

-

Ammonium chloride (NH₄Cl)

-

Acetone

-

Sodium cyanide (NaCN)

-

Ether

-

Methanol

-

Ammonia gas

-

48% Hydrobromic acid (HBr)

-

Pyridine

Procedure:

-

In a 3-liter round-bottomed flask, dissolve 200 g of ammonium chloride in 500 cc of water. Cool the flask in an ice bath to 5–10°C.

-

With stirring, add a solution of 175 g of acetone in 500 cc of ether.

-

Slowly add a solution of 160 g of sodium cyanide in 350 cc of water, ensuring the temperature does not exceed 10°C.

-

Stir the reaction mixture for one hour after the cyanide addition is complete, then let it stand overnight.

-

Separate the ether layer and extract the aqueous layer with six 300-cc portions of ether.

-

Combine the ether extracts and distill off the ether.

-

Dilute the residue with 800 cc of methanol, cool the solution, and saturate it with ammonia gas.

-

Allow the reaction mixture to stand for two to three days.

-

Expel the excess ammonia with a current of air and remove the methanol by distillation.

-

Add 600 cc of water to the residue, followed by 1 kg of 48% hydrobromic acid.

-

Reflux the mixture for two hours.

-

Distill the hydrobromic acid under reduced pressure on a steam bath.

-

Treat the residue with 400–500 cc of water and concentrate again under reduced pressure.

-

Dissolve the residue in fifteen to twenty times its weight of methanol, filter, and add an excess of pyridine.

-

The free 2-aminoisobutyric acid will separate on standing overnight. Collect the product by filtration, wash thoroughly with methanol, and dry.[2]

B. Method 2: Fischer Esterification of 2-Aminoisobutyric Acid

Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5] For the synthesis of this compound, 2-aminoisobutyric acid is reacted with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride or sulfuric acid.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

2-Aminoisobutyric acid

-

Absolute ethanol

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

Procedure:

-

Suspend 2-aminoisobutyric acid in absolute ethanol in a round-bottomed flask equipped with a reflux condenser and a drying tube.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[6][7]

III. Potential Research Areas and Applications

The unique structural features of this compound make it a valuable building block in several areas of drug discovery and development.

A. Peptidomimetics and Constrained Peptides

One of the most significant applications of this compound is in the synthesis of peptidomimetics. The gem-dimethyl group at the α-carbon introduces significant steric hindrance, which can:

-

Restrict Conformational Flexibility: This conformational constraint can lock a peptide into its bioactive conformation, leading to increased potency and selectivity for its target receptor or enzyme.

-

Enhance Proteolytic Stability: The steric bulk of the α,α-disubstituted amino acid residue protects the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

B. Drug Design and Development

Beyond peptidomimetics, the this compound moiety can be incorporated into small molecule drug candidates to modulate their physicochemical and pharmacokinetic properties. The ester functionality can serve as a prodrug linker, which can be cleaved in vivo to release the active parent drug.[8] This strategy can be employed to:

-

Improve Oral Bioavailability: By masking a polar carboxylic acid group, the lipophilicity of a drug can be increased, leading to better absorption from the gastrointestinal tract.

-

Enhance Drug Targeting: The ester linker can be designed to be selectively cleaved by enzymes that are overexpressed in target tissues, such as tumors.

C. Neuropharmacology

There is emerging research suggesting that derivatives of 2-aminoisobutyric acid may possess neuropharmacological activity. Some studies indicate a potential to modulate dopaminergic and serotonergic pathways, suggesting possible applications in the treatment of mood disorders or neurodegenerative conditions.[5] Further research into the specific effects of this compound and its derivatives on neuronal signaling pathways is a promising area of investigation.

IV. Analytical Characterization

The purity and structural integrity of this compound are crucial for its successful application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the two equivalent methyl groups at the α-carbon, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary α-carbon, the methylene and methyl carbons of the ethyl group, and the two equivalent methyl carbons at the α-position.[9]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂- (ethyl) | ~4.1 (quartet) | ~61 |

| -CH₃ (ethyl) | ~1.2 (triplet) | ~14 |

| -C(CH₃)₂- | ~1.5 (singlet) | ~25 |

| -NH₂ | Variable (broad singlet) | N/A |

| C=O | N/A | ~175 |

| α-Carbon | N/A | ~57 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

B. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a common method for assessing the purity of this compound.

Representative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3-7) is typically used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Injection Volume: 10 µL

This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification.[10][11]

C. Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the ethyl group, the ethoxycarbonyl group, and other fragments.[12]

V. Safety and Toxicological Profile

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: The hydrochloride salt is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The free base is a flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[1]

-

Precautionary Statements: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[1][3]

Detailed toxicological studies specifically on this compound are limited. However, data from related compounds suggest that it is important to avoid ingestion, inhalation, and contact with skin and eyes.

VI. Metabolic Considerations

The metabolic fate of this compound is an important consideration for its use in drug development. As an ester, it is likely to be hydrolyzed by esterases present in the plasma and various tissues to yield 2-aminoisobutyric acid and ethanol.[13] 2-aminoisobutyric acid is a non-proteinogenic amino acid, and its metabolism has been studied. It can be conjugated with N-malonyl-coenzyme A or undergo oxidative decarboxylation.

In vitro metabolism studies using liver microsomes can be employed to investigate the metabolic stability of this compound and identify its major metabolites.[4][14] These studies are crucial for predicting the in vivo pharmacokinetics of any drug candidate containing this moiety.

VII. Conclusion and Future Directions

This compound is a versatile and valuable building block with significant potential in medicinal chemistry and drug discovery. Its ability to impart conformational rigidity and proteolytic stability makes it an attractive component for the design of novel peptidomimetics. Furthermore, its utility as a scaffold and a potential prodrug linker in small molecule drug design opens up a wide range of possibilities for developing new therapeutic agents with improved properties.

Future research in this area should focus on several key aspects:

-

Exploration of Novel Derivatives: The synthesis and biological evaluation of a wider range of derivatives of this compound could lead to the discovery of new bioactive compounds.

-

In-depth Biological Studies: A more thorough investigation of the metabolic pathways, pharmacokinetic profiles, and potential pharmacological activities of this compound and its derivatives is warranted.

-

Application in Targeted Drug Delivery: The development of prodrugs that utilize this compound as a linker for targeted delivery to specific tissues or cell types holds considerable promise.

By continuing to explore the chemistry and biology of this unique molecule, the scientific community can pave the way for the development of innovative and effective therapies for a variety of diseases.

VIII. References

-

Beilstein J. Org. Chem. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]

-

PubChem. This compound hydrochloride. [Link]

-

Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science.

-

PubMed. In vitro drug metabolism using liver microsomes. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Google Patents. Preparation of (s)-2-aminobutyric acid.

-

Organic Syntheses. α-AMINOISOBUTYRIC ACID. [Link]

-

PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

-

PMC - NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

-

PubMed. Acute and subchronic toxicity of 2-amino-2-hydroxymethyl-1, 3-propanediol. [Link]

-

PubMed. The Effects of Prodrug Size and a Carbonyl Linker on l-Type Amino Acid Transporter 1-Targeted Cellular and Brain Uptake. [Link]

-

MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

-

ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

PubChem. Aminoisobutyric acid. [Link]

-

SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001906). [Link]

-

PMC - NIH. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

-

ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

-

ResearchGate. EI-MS fragmentation pathway of compound 2.. [Link]

-

US EPA. Robust Summaries & Test Plan: 2-amino-2-methylpropanol. [Link]

-

precisionFDA. This compound. [Link]

-

RCAAP. Validation of an HPLC-UV method for the identification and quantification of bi.... [Link]

-

PubChem. This compound hydrochloride. [Link]

-

Google Patents. Preparation method of 2-aminoisobutyric acid.

-

Google Patents. Prodrug comprising a drug linker conjugate.

-

Chula Digital Collections. Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Promoieties Used In Prodrug Design: A Review. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

MDPI. Cyclization-activated Prodrugs. [Link]

-

PubMed Central. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. [Link]

-

PubMed. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. [Link]

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cerritos.edu [cerritos.edu]

- 4. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]

- 10. scielo.br [scielo.br]

- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents [patents.google.com]